3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride is a chemical compound characterized by its complex structure and potential pharmacological applications. This compound is also known by its systematic name and is classified under various chemical categories due to its piperidine and phenoxy groups. The compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic effects.
3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a piperidine derivative with potential applications in medicinal chemistry due to its unique structural features .
The synthesis of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and characterize intermediates .
The molecular structure of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride features:
This complex structure contributes to its biological activity.
Key molecular data includes:
The compound may undergo various chemical reactions typical for piperidine derivatives:
Reactions involving this compound require specific conditions to ensure selectivity and yield. For instance, protecting groups may be necessary during multi-step syntheses to prevent unwanted side reactions .
While specific mechanisms of action for 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride are not fully elucidated in available literature, compounds with similar structures often interact with neurotransmitter systems or exhibit anti-inflammatory properties.
Further pharmacological studies are necessary to clarify its exact mechanism of action and therapeutic potential .
The physical properties of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on exposure to light or moisture. Its reactivity profile suggests it may participate in various organic reactions typical for diketones and amines .
This compound has potential applications in:
Research continues into optimizing its pharmacological properties for clinical use .
The compound 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride features a complex polyheterocyclic structure integrating three key moieties: a glutarimide ring, a phenoxy linker, and a terminal piperazine group, protonated as its dihydrochloride salt. Its molecular formula is C₁₅H₁₉N₃O₃·2HCl, with a molecular weight of 346.25 g/mol [4]. The SMILES notation (O=C(C(C1=CC=C(N2CCNCC2)C=C1)CC3)NC3=O.[H]Cl.[H]Cl
) explicitly defines the connectivity: the piperidine-2,6-dione (glutarimide) connects via its 3-position oxygen to the para-carbon of a phenyl ring, whose opposite end is linked to piperazine’s N1 nitrogen [2] [4].
Table 1: Key Functional Groups and Their Roles
Functional Group | Structural Role | Chemical Properties |
---|---|---|
Glutarimide ring | Central scaffold | Hydrogen-bond acceptor/donor via carbonyls and imide NH; planar conformation |
Phenoxy linker | Connects glutarimide and piperazine | Electron-conjugating bridge; influences torsional flexibility |
Piperazine (protonated) | Terminal group | Cationic at physiological pH; enhances water solubility |
Dihydrochloride salts | Counterions | Stabilizes crystalline form; modifies hygroscopicity |
The protonation state of the piperazine nitrogen atoms (likely both tertiary nitrogens in the dihydrochloride form) significantly alters electron distribution, reducing basicity compared to the free base. Infrared spectroscopy would predict characteristic absorptions: glutarimide C=O stretches near 1700 cm⁻¹ and 1660 cm⁻¹ (asymmetric/symmetric), and N–H bend at ~1550 cm⁻¹ [2] [4].
While direct X-ray crystallographic data for this specific dihydrochloride salt is unavailable in the provided sources, solid-state conformations of analogous arylpiperazines provide insight. Piperazine rings typically adopt a chair conformation with the phenyl substituent in an equatorial orientation to minimize steric strain. For example, in antipsychotic drugs like aripiprazole (an arylpiperazine), the piperazine-phenyl dihedral angle ranges between 35.23–48.18°, influencing receptor binding [6]. The phenoxy linker’s torsion angle (C₆H₄–O–Cglutarimide) is critical; in related compounds, an antiperiplanar conformation (~180°) predominates, extending the molecule linearly [6].
The glutarimide ring exhibits half-chair flexibility, with the 3-substituent orienting perpendicularly to the plane formed by C2, N1, C6, and O6. Computational models suggest the dihydrochloride’s crystal packing is stabilized by:
Tautomerism is limited in this compound:
Stereochemically, the glutarimide’s 3-position is a chiral center upon substitution. The phenoxy attachment creates a stereogenic carbon, rendering the compound racemic unless resolved. Rotation about the C3–O bond (to phenyl) and N–C bonds (piperazine-phenyl) is restricted at room temperature, leading to atropisomerism in analogs with ortho-substituted phenyl rings, though this is unlikely here due to para-substitution [2].
Table 2: Physicochemical Properties of the Dihydrochloride Salt
Property | Characteristics | Experimental Evidence |
---|---|---|
Solubility | Moderate in water (>10 mg/mL); high in DMSO; low in apolar solvents | Structural analogy to piperazine salts; hydrochloride counterions enhance aqueous solubility |
Stability | Stable under inert atmosphere at RT; degrades under prolonged heat/light | Storage recommendations: inert gas (N₂/Ar), 2–8°C [4] |
pKa | Piperazine pKa₁: ~8.5; pKa₂: ~5.0; glutarimide NH pKa: ~10.5 | Predicted via analogous compounds [9] |
Ionization | Dicationic at pH <5; monocationic at pH 5–8.5; neutral >8.5 | Governed by piperazine protonation |
The dihydrochloride salt’s hygroscopicity necessitates strict moisture control during handling. In solution, aqueous stability is pH-dependent: maximal stability occurs at pH 4–6, where both piperazine nitrogens remain protonated. The glutarimide ring is susceptible to hydrolytic cleavage under strongly acidic (pH <2) or basic (pH >10) conditions, degrading to 3-(4-(piperazin-1-yl)phenol and glutamic acid derivatives [4] [9].
This compound belongs to a broader class of piperidine-2,6-diones with aryl/heteroaryl substitutions. Key comparisons include:
Impact: Reduced electron density at the linker; decreased conformational flexibility; 10-fold lower aqueous solubility in free base form [1] [4].
4-Nitro Lenalidomide (3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione):
Impact: Higher melting point (>250°C vs. ~200°C predicted for phenoxy analog); altered tautomerism due to isoindolinone NH [8] [9].
Aripiprazole:
The phenoxy linker in 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione confers enhanced rotational freedom versus direct phenyl linkages, potentially improving binding entropy in target interactions. However, it reduces π-stacking capability compared to phenyl-linked analogs [1] [2].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8